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molecular formula C17H13BrFNO2 B8695523 7-bromo-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one CAS No. 923022-44-0

7-bromo-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one

Cat. No. B8695523
M. Wt: 362.2 g/mol
InChI Key: PXUAOTQGKLIZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188117B2

Procedure details

453 mg (1.25 mmol) 7-bromo-6-fluoro-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one (313), 432 mg (3.125 mmol) K2CO3 and 190.5 mg (1.56 mmol) phenylboronic acid were dissolved in 12.5 mL toluene. Under Argon, 72 mg (0.062 mmol) Pd(Ph3)4 were added and the solution was stirred at 100° C. After complete conversion, the solvent is removed i. vac. and saturated sodium bicarbonate solution is added. The aqueous solution is extracted three times with dichloromethane and the organic layers are dried with MgSO4. After evaporation, the crude product is purified by preparative HPLC. Rt=1.80 min (Method C). Detected mass: 360.4 (M+H+).
Quantity
453 mg
Type
reactant
Reaction Step One
Name
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
190.5 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
72 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]([CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)[C:9]2=[O:12])=[CH:4][C:3]=1[F:22].C([O-])([O-])=O.[K+].[K+].[C:29]1(B(O)O)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C1(C)C=CC=CC=1>[F:22][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:9](=[O:12])[N:8]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)[CH:7]=[CH:6]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
453 mg
Type
reactant
Smiles
BrC1=C(C=C2C=CN(C(C2=C1)=O)CC1=CC=C(C=C1)OC)F
Name
Quantity
432 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
190.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
12.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Pd(Ph3)4
Quantity
72 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete conversion, the solvent is removed i
ADDITION
Type
ADDITION
Details
and saturated sodium bicarbonate solution is added
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers are dried with MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the crude product is purified by preparative HPLC

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C=CN(C(C2=CC1C1=CC=CC=C1)=O)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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